molecular formula C15H24N2O5S2 B2846602 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034366-01-1

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2846602
CAS No.: 2034366-01-1
M. Wt: 376.49
InChI Key: OLSKAFLMDLQPAC-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H24N2O5S2 and its molecular weight is 376.49. The purity is usually 95%.
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Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known by its CAS number 2034304-18-0, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S with a molecular weight of 322.4 g/mol. The structure comprises a piperidine ring substituted with a methylsulfonyl group and a thiophene moiety, which are crucial for its biological activity.

Property Value
Molecular FormulaC₁₅H₁₈N₂O₄S
Molecular Weight322.4 g/mol
CAS Number2034304-18-0

The compound's mechanism of action is largely attributed to its interaction with various biological targets, including receptors and enzymes. It has been studied for its potential as an NMDA receptor antagonist, which plays a critical role in synaptic plasticity and memory function. The structural modifications in the piperidine ring enhance its binding affinity to these receptors, potentially leading to neuroprotective effects.

Antagonistic Properties

Research indicates that derivatives of piperidine compounds exhibit significant antagonistic properties against NMDA receptors. For instance, modifications that introduce hydroxyl groups have been shown to enhance selectivity and potency against specific receptor subtypes (NR1/2B) . The compound's ability to inhibit these receptors suggests potential applications in treating neurological disorders such as Alzheimer's disease and epilepsy.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies involving synthesized piperidine derivatives have demonstrated antibacterial activity against various strains, indicating that the sulfonamide moiety may contribute to this effect . The evaluation included tests against Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.

Enzyme Inhibition

The inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been highlighted in recent studies. AChE inhibition is particularly relevant for treating Alzheimer's disease, as it leads to increased levels of acetylcholine in the synaptic cleft . The compound's structural characteristics allow it to effectively bind to the active site of AChE, thus preventing substrate hydrolysis.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that similar piperidine derivatives significantly reduced neuronal death in models of excitotoxicity by acting on NMDA receptors . This supports the hypothesis that this compound may possess neuroprotective properties.
  • Antibacterial Efficacy : In vitro assays showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Enzyme Inhibition Studies : The compound was tested for AChE inhibition using spectrophotometric methods. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic applications in cognitive enhancement .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₈N₂O₄S
  • Molecular Weight : 322.4 g/mol
  • CAS Number : 2034312-86-0

The structure includes a piperidine ring, a methylsulfonyl group, and a thiophene moiety, which contribute to its biological activity and interaction with various biological targets.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide may inhibit viral replication by targeting viral proteins or interfering with host cell factors critical for viral life cycles.

Antibacterial and Antifungal Properties

The sulfonamide group in the compound is associated with antibacterial activity. Sulfonamides act as competitive inhibitors of bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria. Studies have shown that related compounds exhibit significant activity against strains such as Staphylococcus aureus and Escherichia coli.

Antiproliferative Activity

This compound has shown promise as an antiproliferative agent against various cancer cell lines. In vitro studies indicate effective inhibition of cell growth, with some derivatives demonstrating IC50 values that suggest substantial anticancer potential.

Target Identification

The compound can be used to probe specific biological targets, aiding in the identification of novel therapeutic pathways for diseases such as cancer and infectious diseases.

Data Table: Summary of Biological Activities

Activity Type Description References
AntiviralInhibition of viral replication through interaction with viral proteins
AntibacterialCompetitive inhibition of bacterial folate synthesis
AntiproliferativeEffective inhibition of cancer cell growth (IC50 values)
Anti-inflammatoryModulation of pro-inflammatory cytokines

Case Studies

  • Antiviral Research : A study demonstrated that derivatives similar to this compound effectively inhibited the replication of specific viruses, showcasing the potential for developing antiviral therapies.
  • Cancer Cell Line Studies : In vitro experiments on various cancer cell lines revealed that compounds with structural similarities exhibited significant antiproliferative effects, indicating their potential as anticancer agents.
  • Inflammation Models : Research focusing on inflammatory models highlighted the ability of this compound to reduce levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S2/c1-24(20,21)17-5-2-12(3-6-17)15(19)16-10-14(22-8-7-18)13-4-9-23-11-13/h4,9,11-12,14,18H,2-3,5-8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSKAFLMDLQPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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